molecular formula C16H28N2O6 B3105226 7-Oxa-1-azaspiro[4.4]nonane hemioxalate CAS No. 1523571-97-2

7-Oxa-1-azaspiro[4.4]nonane hemioxalate

Cat. No. B3105226
CAS RN: 1523571-97-2
M. Wt: 344.40
InChI Key: LJJRYTUWOJEGEX-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonane is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 . The compound is typically stored at a temperature of 4°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 7-Oxa-1-azaspiro[4.4]nonane is 1S/C7H13NO/c1-2-7(8-4-1)3-5-9-6-7/h8H,1-6H2 . The InChI key is MYBGAQSNYATOKI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Oxa-1-azaspiro[4.4]nonane is 207.8±13.0 °C . It has a predicted density of 1.04±0.1 g/cm3 . The compound has a predicted pKa of 10.59±0.20 .

Scientific Research Applications

Synthetic Chemistry and Chemical Synthesis Approaches

Compounds with the 1-oxa-7-azaspiro[4.4]nonane ring system are key targets for chemical synthesis due to their presence in natural and synthetic products with significant biological activities. Researchers have developed various synthetic strategies for these spiroaminals, showcasing their potential applications in creating complex molecular structures with biological relevance (Sinibaldi & Canet, 2008). Additionally, one-pot synthesis techniques have been explored for the efficient creation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, further demonstrating the versatility of these compounds in synthetic organic chemistry (Huynh, Nguyen, & Nishino, 2017).

Bioactive Molecule Development

Spirocyclic compounds, including the 7-Oxa-1-azaspiro[4.4]nonane framework, have been investigated for their bioactive properties. For instance, azaspirene, with a similar structural motif, has been identified as a novel angiogenesis inhibitor, highlighting the therapeutic potential of these structures in inhibiting pathological processes such as tumor growth (Asami et al., 2002). The discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) further underscores the relevance of these compounds in the development of new therapeutic agents (Meyers et al., 2011).

Drug Discovery and Anticancer Research

Recent studies have focused on the synthesis of novel spirocyclic compounds for drug discovery, demonstrating the utility of these structures as multifunctional modules in the development of potential therapeutic agents. These efforts include the design of thia/oxa-azaspiro[3.4]octanes as diverse and structurally novel modules for drug discovery, with specific attention to enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013). The exploration of oxa/azaspiro[4.5]trienones as potent apoptosis inducers in cancer therapy illustrates the potential of these compounds in inducing cell death through mitochondrial disruption, providing a pathway for the development of new anticancer drugs (Yugandhar et al., 2015).

Safety and Hazards

7-Oxa-1-azaspiro[4.4]nonane is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(8-4-1)3-5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJRYTUWOJEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)NC1.C1CC2(CCOC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-1-azaspiro[4.4]nonane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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